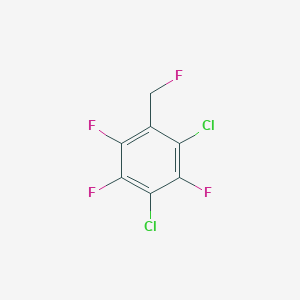![molecular formula C23H20N2O4 B14055307 2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid](/img/structure/B14055307.png)
2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Ala(3-pyridyl)-OH, also known as Fmoc-3-Pal-OH, is a derivative of alanine where the amino acid is modified with a 3-pyridyl group. This compound is commonly used in peptide synthesis due to its unique structural properties, which allow for the incorporation of pyridyl groups into peptides. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it suitable for solid-phase peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala(3-pyridyl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of alanine is protected using the Fmoc group. This is achieved by reacting alanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Pyridyl Group: The 3-pyridyl group is introduced through a coupling reaction. This can be done using reagents like 3-pyridylboronic acid and a palladium catalyst under Suzuki coupling conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain Fmoc-Ala(3-pyridyl)-OH with high purity.
Industrial Production Methods
Industrial production of Fmoc-Ala(3-pyridyl)-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the compound.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Ala(3-pyridyl)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Substitution Reactions: The pyridyl group can undergo substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Substitution: Various nucleophiles under mild conditions.
Major Products
Peptides: When used in peptide synthesis, the major products are peptides containing the 3-pyridyl-alanine residue.
Functionalized Derivatives: Substitution reactions can yield a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-Ala(3-pyridyl)-OH is widely used in the field of peptide chemistry. It allows for the incorporation of pyridyl groups into peptides, which can be used to study protein-ligand interactions and enzyme mechanisms.
Biology
In biological research, peptides containing Fmoc-Ala(3-pyridyl)-OH are used as probes to study cellular processes and protein functions. The pyridyl group can interact with metal ions, making these peptides useful in metalloprotein studies.
Medicine
The compound is used in the development of peptide-based drugs. The pyridyl group can enhance the binding affinity and specificity of peptides to their targets, making it valuable in drug design.
Industry
In the pharmaceutical industry, Fmoc-Ala(3-pyridyl)-OH is used in the synthesis of therapeutic peptides. Its unique properties make it suitable for creating peptides with enhanced stability and bioactivity.
Mecanismo De Acción
The mechanism of action of Fmoc-Ala(3-pyridyl)-OH in peptide synthesis involves the following steps:
Protection: The Fmoc group protects the amino group during peptide chain elongation.
Coupling: The carboxyl group of Fmoc-Ala(3-pyridyl)-OH reacts with the amino group of another amino acid, forming a peptide bond.
Deprotection: The Fmoc group is removed to reveal the free amino group, allowing for further peptide chain elongation.
Molecular Targets and Pathways
Peptide Synthesis Pathways: The compound is involved in the solid-phase peptide synthesis pathway.
Metal Ion Interaction: The pyridyl group can interact with metal ions, influencing the structure and function of metalloproteins.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-3-(4-pyridyl)-alanine: Similar structure but with the pyridyl group at the 4-position.
Fmoc-3-(2-pyridyl)-alanine: Pyridyl group at the 2-position.
Fmoc-3-(3-pyridyl)-glycine: Glycine derivative with a 3-pyridyl group.
Uniqueness
Fmoc-Ala(3-pyridyl)-OH is unique due to the specific positioning of the pyridyl group at the 3-position of alanine. This positioning allows for unique interactions and properties that are not observed in other similar compounds. The presence of the Fmoc group also makes it particularly suitable for solid-phase peptide synthesis, providing a balance between protection and reactivity.
Propiedades
Fórmula molecular |
C23H20N2O4 |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid |
InChI |
InChI=1S/C23H20N2O4/c1-15(22(26)27)25(16-7-6-12-24-13-16)23(28)29-14-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-13,15,21H,14H2,1H3,(H,26,27) |
Clave InChI |
PHIQFNKUBKGCNW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)N(C1=CN=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile](/img/structure/B14055251.png)


![N-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-3-carboxamide](/img/structure/B14055264.png)






